molecular formula C10H7ClFN3OS2 B2820506 2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-72-2

2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2820506
CAS No.: 391875-72-2
M. Wt: 303.75
InChI Key: MOSBVDUDSRYVJR-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity
Research has explored various synthetic pathways and the biological activities of compounds structurally related to 2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide. For instance, novel pathways for preparing 3,5-disubstituted 1,2,4-thiadiazoles, which share a core structure with the compound , have been developed. These pathways involve the reaction of thioamides with electrophilic reagents, yielding thiadiazoles in high yields (Takikawa et al., 1985). Similarly, a study on microwave-assisted synthesis of benzamide derivatives containing the thiadiazole scaffold reported significant anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Photophysical and Semiconductor Properties
Research on benzothiadiazole and its derivatives, which are closely related to the compound of interest, has demonstrated their potential in semiconducting applications. The synthesis and implementation of benzo[d][1,2,3]thiadiazole units in semiconducting polymers have shown promising results for optoelectronic devices, with high-performance metrics in field-effect transistors and solar cells (Chen et al., 2016). Another study on the fluorescence effects of bio-active compounds containing the 1,3,4-thiadiazol moiety revealed that these compounds exhibit dual fluorescence effects influenced by aggregation and charge transfer effects, offering insights into their photophysical properties (Matwijczuk et al., 2018).

Antimicrobial and Insecticidal Activities
Compounds incorporating the 1,3,4-thiadiazol ring have been synthesized and evaluated for their insecticidal activities against pests such as the cotton leaf worm. Some of these compounds showed higher insecticidal activity, highlighting the potential agricultural applications of these chemical entities (Mohamed et al., 2020). Additionally, novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, showing excellent photophysical properties, including large Stokes shift and solid-state fluorescence, which could be beneficial for developing new fluorescent materials (Zhang et al., 2017).

Properties

IUPAC Name

2-chloro-6-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3OS2/c1-17-10-15-14-9(18-10)13-8(16)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSBVDUDSRYVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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